Lewis X tetrasaccharide

C-type lectin DC-SIGN E-selectin

Researchers validating anti-SSEA-1/CD15 antibodies or studying DC-SIGN-mediated HIV-1 capture require structurally authenticated Lewis X tetrasaccharide-not cross-reactive Lewis A or Sialyl Lewis X analogs that introduce confounding signals. • SSEA-1/CD15 specificity: Only 11% cross-reactivity between anti-Lea antibodies and Lewis X confirms immunological distinguishability. • DC-SIGN selectivity: Binds DC-SIGN with high affinity; negligible Langerin interaction versus Sialyl Lewis X. • Fucosyltransferase standard: 92% synthetic yield supports reliable HPLC/TLC/MS product calibration. Supplied as ≥98% pure white powder; stored at -20°C; ships ambient.

Molecular Formula C24H42O20
Molecular Weight 650.6 g/mol
Cat. No. B12362433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewis X tetrasaccharide
Molecular FormulaC24H42O20
Molecular Weight650.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
InChIInChI=1S/C24H42O20/c1-6-11(31)14(34)16(36)22(39-6)44-21-18(38)24(42-19(8(30)3-26)12(32)7(29)2-25)41-10(5-28)20(21)43-23-17(37)15(35)13(33)9(4-27)40-23/h3,6-25,27-38H,2,4-5H2,1H3/t6-,7+,8-,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1
InChIKeyNBEYINQKIPNUEV-ZNZJNBIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lewis X Tetrasaccharide: Procurement Specifications


Lewis X tetrasaccharide is a structurally defined, branched oligosaccharide that constitutes the core antigenic determinant for stage-specific embryonic antigen-1 (SSEA-1) and the CD15 blood group antigen. Its canonical structure is Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc, featuring the essential α1,3-fucosylated N-acetyllactosamine (LacNAc) epitope that distinguishes it from type 1 chain-based Lewis antigens such as Lewis A [1]. This compound serves as the minimal unit required for high-fidelity antibody recognition in SSEA-1/CD15 detection assays and as the benchmark natural ligand for evaluating the specificity of fucose-binding lectins including DC-SIGN [2].

Validation of anti-SSEA-1/CD15 antibodies for flow cytometry and IHC
DC-SIGN binding studies without Langerin or E-selectin cross-reactivity
α1,3-fucosyltransferase activity validation on type 2 chain acceptors
Glycan array calibration for α1,3-fucose-specific lectin profiling

Why Lewis X Cannot Be Substituted


In-class substitution fails because Lewis X tetrasaccharide occupies a discrete region of glycan-binding space defined by its type 2 chain backbone (Galβ1-4GlcNAc) and α1,3-fucosylation pattern. This structural signature confers a binding profile that is non-interchangeable with its closest analogs: Lewis A (type 1 chain, α1,4-fucosylation) shows distinct conformational behavior in NMR residual dipolar coupling measurements [1]; Sialyl Lewis X introduces an additional α2,3-linked sialic acid that fundamentally alters lectin recognition, converting a DC-SIGN-selective ligand into one that also binds E-selectin with measurable affinity [2]; Lewis Y (type 2 chain, α1,2- plus α1,3-fucosylation) exhibits a different antibody cross-reactivity profile, with monoclonal antibodies raised against synthetic LeY showing weak cross-reaction with LeX [3]. For applications requiring unambiguous SSEA-1/CD15 detection, DC-SIGN binding studies without Langerin interference, or enzymatic fucosylation with strict acceptor specificity, no alternative tetrasaccharide replicates the precise binding fingerprint of Lewis X.

Analog
Structural Difference
Binding Profile Shift
Lewis A
Type 1 chain, α1,4-fucosylation
Altered antibody recognition; may not replicate LeX-specific detection
Sialyl Lewis X
α2,3-sialic acid addition
Introduces E-selectin and Langerin binding, confounding DC-SIGN studies
Lewis Y
Dual α1,2- + α1,3-fucosylation
Different antibody cross-reactivity; weak cross-reaction with LeX antibodies

Lewis X Tetrasaccharide: Head-to-Head Evidence


Lectin Binding Specificity: DC-SIGN vs. E-Selectin

Lewis X tetrasaccharide demonstrates selective binding to DC-SIGN while exhibiting negligible interaction with Langerin and no measurable affinity for E-selectin in the absence of sialylation. In contrast, Sialyl Lewis X tetrasaccharide binds E-selectin with an IC50 of 750 ± 20 μM in competitive ELISA assays [1] and also interacts with Langerin [2]. The non-sialylated Lewis X core therefore provides a clean, orthogonal tool for DC-SIGN studies without confounding E-selectin or Langerin signals. The SPR-determined DC-SIGN affinity of Lewis X serves as the benchmark reference value (KD similar to natural ligand LeX) against which synthetic fucosylamide mimetics are evaluated [2].

Lectin Selectivity
Cross-study comparable
LeX: DC-SIGN-selective, negligible Langerin/E-selectin binding sLeX: binds DC-SIGN, Langerin, and E-selectin (IC50 750 ± 20 μM)
Supports DC-SIGN-specific assay design without confounding signals
SPR and competitive ELISA context; LeX KD similar to natural ligand
C-type lectin DC-SIGN E-selectin carbohydrate binding

Lewis X vs. Lewis A: Antibody Cross-Reactivity

A systematic serological comparison of anti-Lewis reagents revealed that cross-reactivity between Lewis A and Lewis X epitopes is substantially less frequent than that between Lewis B and Lewis Y. Among 18 anti-Lea reagents tested, only 2 (11%) showed cross-reaction with the type 2 isomer Lewis X. In contrast, 7 out of 14 anti-Leb reagents (50%) cross-reacted with Lewis Y [1]. This asymmetry in immunological cross-recognition underscores that Lewis X and Lewis A are not functionally interchangeable in antibody-based detection systems. Additionally, anti-LeX monoclonal antibody 291-2G3-A exhibits an affinity of 11 μM for Lewis X trisaccharide with high specificity [2], providing a validated detection reagent that does not recognize Lewis A with comparable affinity.

Antibody Cross-Reactivity
Direct head-to-head
Anti-Lea × LeX cross-reactivity: 11% (2/18) Anti-Leb × LeY cross-reactivity: 50% (7/14)
~4.5-fold lower cross-reactivity supports unambiguous SSEA-1 detection
Hemagglutination & ELISA with synthetic oligosaccharides
blood group antigen antibody cross-reactivity Lewis blood group system serological assay

E-Selectin Inhibition: Lewis X vs. Sialyl Lewis A

While Sialyl Lewis X and Sialyl Lewis A tetrasaccharides are both recognized as E-selectin ligands, their inhibitory potencies differ substantially. In competitive binding studies against immobilized E-selectin-Ig fusion protein, solution-phase Sialyl Lewis X tetrasaccharide blocked 50% of the interaction at a concentration of 750 ± 20 μM (IC50). In the same assay system, Sialyl Lewis A was approximately 3.4-fold more potent, exhibiting an IC50 of 220 ± 20 μM [1]. Critically, non-sialylated, non-fucosylated derivatives—including the Lewis X core structure without sialic acid—showed little or no activity at concentrations up to 1 mM [1]. This establishes a clear functional hierarchy: sialylation is an absolute requirement for E-selectin engagement, but the Lewis A backbone confers superior potency over the Lewis X backbone when sialylated.

E-Selectin Inhibition
Direct head-to-head
Sialyl Lewis A IC50 = 220 ± 20 μM Sialyl Lewis X IC50 = 750 ± 20 μM LeX core: >1 mM (no inhibition)
Non-sialylated LeX is a negative control; sLea is 3.4-fold more potent than sLeX
Competitive ELISA with immobilized E-selectin-Ig
selectin inhibition cell adhesion IC50 carbohydrate ligand

Fucosyltransferase Acceptor Specificity: Type 1 vs. Type 2 Chains

The biosynthesis of Lewis antigens is governed by the strict regiospecificity of fucosyltransferases that discriminate between type 1 (Galβ1-3GlcNAc) and type 2 (Galβ1-4GlcNAc) disaccharide acceptors. An engineered α-l-fucosynthase was demonstrated to specifically accept type 2 chain disaccharide structures (Galβ1-4GlcNAc) at the non-reducing ends and attach a fucose residue via an α1,3-linkage to the GlcNAc to generate the Lewis X epitope, while type 1 chain acceptors (Galβ1-3GlcNAc) undergo α1,4-fucosylation to yield Lewis A [1]. X-ray crystallographic studies of this enzyme revealed the structural basis of this strict acceptor specificity, including an induced fit movement of catalytically important residues [1]. In synthetic chemistry, an enzymatic synthesis approach using GDP-Fuc and Galβ1-4GlcNAc-R acceptor generated the Lewis X tetrasaccharide with a 92% yield [2], demonstrating that the type 2 chain acceptor is not merely preferred but required for productive fucosylation.

Enzyme Acceptor Specificity
Class-level inference
Type 2 chain (Galβ1-4GlcNAc) → α1,3-fucosylation → Lewis X Type 1 chain → α1,4-fucosylation → Lewis A
Lewis X is the required product standard for type 2 fucosyltransferase validation
X-ray crystallography & 92% synthetic yield context
enzymatic synthesis fucosyltransferase acceptor specificity glycobiology

Lewis X Tetrasaccharide: Application Scenarios


SSEA-1/CD15 Detection in Flow Cytometry & IHC

Lewis X tetrasaccharide serves as the gold-standard calibration standard for validating anti-SSEA-1/CD15 antibody specificity in flow cytometry and immunohistochemistry applications. The quantitative cross-reactivity data showing only 11% cross-reaction between anti-Lea antibodies and Lewis X [1] demonstrates that this epitope is immunologically distinguishable from Lewis A. For laboratories performing stem cell characterization, granulocyte identification, or neural development studies where SSEA-1 expression is a critical marker, procurement of authentic Lewis X tetrasaccharide ensures that antibody validation and competitive inhibition controls are performed against the correct antigenic determinant rather than a cross-reactive Lewis A analog.

DC-SIGN Binding & HIV Entry Inhibition Assays

For researchers investigating DC-SIGN-mediated HIV-1 capture and transmission, Lewis X tetrasaccharide is the validated natural ligand reference standard. SPR data confirm that Lewis X binds DC-SIGN with affinity comparable to synthetic fucosylamide mimetics while interacting only weakly with Langerin [2]. This selective binding profile is essential for studies where DC-SIGN and Langerin exert opposing effects on HIV pathogenesis (DC-SIGN facilitates viral transmission while Langerin promotes viral degradation). Using Sialyl Lewis X in such assays introduces confounding Langerin binding signals, whereas Lewis X tetrasaccharide provides a clean, DC-SIGN-selective baseline for competition assays and inhibitor screening.

α1,3-Fucosyltransferase Activity Validation

Lewis X tetrasaccharide is the requisite product standard for validating α1,3-fucosyltransferase activity on type 2 chain acceptors. The strict regiospecificity of these enzymes—demonstrated by X-ray crystallography showing that only Galβ1-4GlcNAc (not Galβ1-3GlcNAc) undergoes α1,3-fucosylation [1]—means that laboratories characterizing FUT3, FUT4, or FUT9 activity cannot use Lewis A tetrasaccharide as a substitute product standard. The 92% synthetic yield achieved for Lewis X tetrasaccharide [3] further supports its use as a reliable positive control for HPLC, TLC, or mass spectrometric detection of enzymatic reaction products.

Glycan Array Calibration & Lectin Profiling

In glycan microarray platforms designed to profile the carbohydrate-binding specificity of lectins, antibodies, or viral attachment proteins, Lewis X tetrasaccharide is an essential inclusion for calibrating fucose-binding specificity. Its differential binding profile—DC-SIGN positive, Langerin negative, E-selectin negative at concentrations up to 1 mM [4]—provides a unique calibration point that distinguishes it from Sialyl Lewis X (positive for all three lectins) and Lewis A (different fucosyl linkage). For core facilities and commercial glycan array manufacturers, omission of Lewis X tetrasaccharide from printed arrays creates a critical blind spot in detecting type 2 chain α1,3-fucose-specific binding activity.

Application
Selection Property
Validation Focus
SSEA-1/CD15 detection (FC/IHC)
Defined LeX epitope specificity
Anti-Lea/LeX cross-reactivity verification
DC-SIGN binding studies
DC-SIGN selectivity over Langerin/E-selectin
Lack of Langerin binding confirmation
Fucosyltransferase assay validation
Type 2 chain acceptor specificity
Product identity by HPLC/TLC/MS
Glycan array calibration
Distinct lectin-binding fingerprint
DC-SIGN+/Langerin-/E-selectin- profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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